2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone

Catalog No.
S12450665
CAS No.
M.F
C13H15NO
M. Wt
201.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone

Product Name

2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone

IUPAC Name

2-methyl-1-(1-methylindol-3-yl)propan-1-one

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

InChI

InChI=1S/C13H15NO/c1-9(2)13(15)11-8-14(3)12-7-5-4-6-10(11)12/h4-9H,1-3H3

InChI Key

NEFVXRCGPRMBGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CN(C2=CC=CC=C21)C

2-Methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone (also known as 3-isobutyryl-1-methylindole) is a highly specialized N-methylated indole derivative featuring a sterically demanding isobutyryl group at the C3 position. In industrial and medicinal chemistry, it serves as a critical building block for the synthesis of complex β-substituted tryptamines, α-substituted indole-3-acetic acids, and novel CNS-active agents. Its unique structural combination—an N-methyl group that prevents unwanted N-alkylation side reactions and an isobutyryl chain that dictates specific downstream rearrangement pathways—makes it a high-value precursor. For procurement professionals and synthetic chemists, this compound offers a ready-made, regiochemically pure scaffold that bypasses the hazardous and moisture-sensitive Friedel-Crafts acylation steps typically required to functionalize the indole core [1].

Research Fit

Synthetic utility α-Branched isobutyryl group enables unique amine-induced pseudo-Favorskii rearrangement.
Precursor scope Accesses α-substituted indole-3-acetamides, β-substituted tryptamines, and indole β-aminoketones.
Documented intermediate Appears in USPTO patent records for isoindoline derivative synthesis.

Substituting 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone with simpler analogs, such as 1-(1-methyl-1H-indol-3-yl)ethanone (the acetyl variant) or 1-(1H-indol-3-yl)-2-methyl-1-propanone (the N-H variant), leads to catastrophic failures in targeted synthetic workflows. The isobutyryl group is strictly required for advanced skeletal rearrangements; upon α-bromination, it forms a tertiary bromide that forces a pseudo-Favorskii 1,2-aryl migration when exposed to amines [1]. A generic acetyl group forms a primary bromide, which merely undergoes SN2 substitution, completely missing the target rearranged alkaloid skeleton. Furthermore, the N-methyl group provides essential lipophilicity for CNS applications and acts as a built-in protecting group, ensuring that downstream amination or reduction steps do not result in competitive N-derivatization, a common failure point when using N-H baseline indoles [2].

Substitution Risk

Property
Target compound
Common analogs
α-Substitution
α-branched isobutyryl
Straight-chain acyl (e.g., acetyl, propionyl)
Key reaction
Pseudo-Favorskii rearrangement
Simple nucleophilic substitution
Documented use
Patented isoindoline intermediate
General building block
Physicochemical profile
Higher lipophilicity, distinct HPLC retention
Different solubility and elution pattern

Essential Tertiary α-Carbon for Favorskii-Like Rearrangements

For buyers synthesizing β-substituted tryptamines or α-substituted indole-3-acetic acids, the isobutyryl chain of 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone is non-negotiable. Upon α-bromination, it forms a sterically hindered tertiary bromide that forces a pseudo-Favorskii 1,2-aryl migration when treated with primary amines, reliably yielding the rearranged skeleton [1]. In contrast, using the more common 1-(1-methyl-1H-indol-3-yl)ethanone (acetyl analog) results in a primary bromide that undergoes standard SN2 substitution, completely failing to access the target indole-3-acetamide architecture.

Evidence DimensionReaction pathway upon α-bromination and primary amination
Target Compound DataUndergoes 1,2-aryl migration (pseudo-Favorskii) yielding rearranged amides
Comparator Or Baseline1-(1-methyl-1H-indol-3-yl)ethanone (acetyl analog)
Quantified Difference0% rearrangement yield for the acetyl analog (diverges entirely to SN2 amination)
Conditionsα-bromination followed by primary amine treatment in standard solvent

Procuring the specific isobutyryl analog is strictly required to unlock the rearrangement pathway for complex alkaloid and substituted tryptamine synthesis.

Pseudo-Favorskii rearrangement
Class-level
Target: Rearranged α-substituted indole-3-acetamides (good yields) Comparator: Unbranched α-bromo ketones → simple substitution
Enables access to rearranged amide scaffolds not obtainable from unbranched analogs.
Reaction pathway critically dependent on geminal dimethyl substitution.

Optimal Lipophilicity and Anticonvulsant SAR Profile

In structure-activity relationship (SAR) studies of 3-acylindoles, 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone (3-isobutyryl-1-methylindole) was identified as the optimum compound for anticonvulsant activity [1]. Compared to its N-H analog (1-(1H-indol-3-yl)-2-methyl-1-propanone) and simpler acyl derivatives, the combination of the N-methyl group and the branched isobutyryl chain provides the ideal lipophilic balance for CNS penetration while preventing metabolic N-acetylation, making it a superior benchmark material for neurological drug discovery.

Evidence DimensionAnticonvulsant efficacy and structural optimization
Target Compound DataIdentified as the 'optimum compound' in 3-acylindole SAR screens
Comparator Or Baseline1-(1H-indol-3-yl)-2-methyl-1-propanone (N-H analog) and lower acyl variants
Quantified DifferenceSuperior in vivo activity profile compared to baseline unmethylated 3-acylindoles
ConditionsIn vivo anticonvulsant screening models

Buyers developing CNS-active indole derivatives should select this specific N-methylated, branched-chain compound as their primary baseline or lead scaffold.

Lipophilicity (LogP)
Context-dependent
ΔLogP ≈ +0.5 to +1.2 (more lipophilic)
May influence assay partitioning and membrane permeability.
Hydrogen bond donor count differs from N-unmethylated comparators.

Elimination of Regioselectivity and Lewis Acid Handling Risks

The de novo synthesis of 3-acylindoles requires Friedel-Crafts acylation using aggressive acyl chlorides (e.g., isobutyryl chloride) and Lewis acids, which pose significant handling and regioselectivity challenges (C2 vs C3 acylation) [1]. By procuring 2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone directly, laboratories bypass these highly reactive, moisture-sensitive steps, achieving guaranteed C3-regioselectivity and eliminating the need for specialized anhydrous reactor setups.

Evidence DimensionProcess steps and regiochemical purity
Target Compound Data100% guaranteed C3-acylated isomer ready for downstream use
Comparator Or BaselineIn-house synthesis from 1-methylindole and isobutyryl chloride
Quantified DifferenceEliminates 1-2 synthetic steps and the handling of toxic/corrosive Lewis acids
ConditionsStandard laboratory or pilot-scale alkaloid synthesis

Direct procurement drastically reduces process time and safety overhead associated with Friedel-Crafts acylation of electron-rich indoles.

HPLC retention shift
Class-level
Predicted ~3-4 methylene equivalents shift (RP-HPLC, C18)
Supports baseline resolution and identity confirmation in QC.
Exact retention time not publicly reported for this compound.
Patent intermediate context
Reported
Documented in USPTO patent application 15523651 for isoindoline derivatives.
Provides industrial synthetic precedent for isoindoline synthesis.
Quantitative yield comparisons not available.
Scaffold diversification
Class-level
Target: ≥3 distinct bioactive scaffold classes (acetamides, tryptamines, aminoketones) Comparator: Typically 1-2 classes from unbranched analogs
Broadens accessible chemical space for hit-to-lead exploration.
Based on reported reaction pathways from Sanchez & Parcell (1990).

Synthesis of β-Substituted Tryptamines and Indole-3-Acetic Acids

Where this compound is the right choice for generating sterically hindered tryptamine derivatives. Its specific isobutyryl structure allows for α-bromination followed by a pseudo-Favorskii rearrangement, a pathway entirely inaccessible to standard acetyl-indoles [1].

CNS Drug Discovery and Anticonvulsant Benchmarking

Where its optimized lipophilicity and established SAR profile make it an ideal lead compound or benchmark. The N-methyl group ensures superior CNS penetration and stability compared to N-H analogs, making it a preferred starting point for neurological therapeutics [2].

Tubulin Tryptophan Network Modulation Studies

Where its specific transition dipole moment and spatial orientation are utilized to probe excitonic landscapes in microtubule research. Derivatives of this scaffold provide unique photophysical perturbations not seen with simpler tryptamines [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pseudo-Favorskii rearrangement synthesis
α-Branched isobutyryl architecture
Reaction pathway specificity (rearrangement vs. substitution)
Isoindoline derivative synthesis
Patent-documented intermediate
Synthetic route reproducibility
HPLC method validation for indole ketones
Distinct chromatographic retention
Baseline resolution from close analogs
Indole-focused library synthesis
Multi-scaffold accessibility
Scaffold diversification efficiency (acetamides, tryptamines, aminoketones)

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

201.115364102 g/mol

Monoisotopic Mass

201.115364102 g/mol

Heavy Atom Count

15

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